N'-[(E)-(5-nitrothiophen-2-yl)methylidene]-2-phenylquinoline-4-carbohydrazide
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Overview
Description
N’-[(E)-(5-nitrothiophen-2-yl)methylidene]-2-phenylquinoline-4-carbohydrazide is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, coordination chemistry, and material science. This compound, in particular, has garnered attention due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-nitrothiophen-2-yl)methylidene]-2-phenylquinoline-4-carbohydrazide typically involves the condensation reaction between 5-nitrothiophene-2-carbaldehyde and 2-phenylquinoline-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, followed by cooling and recrystallization to obtain the pure product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-nitrothiophen-2-yl)methylidene]-2-phenylquinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce different functional groups onto the phenyl or quinoline rings .
Scientific Research Applications
N’-[(E)-(5-nitrothiophen-2-yl)methylidene]-2-phenylquinoline-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-nitrothiophen-2-yl)methylidene]-2-phenylquinoline-4-carbohydrazide involves its interaction with biological macromolecules. The compound can bind to DNA, disrupting its structure and function, which can lead to the inhibition of cell proliferation. Additionally, it can interact with enzymes and proteins, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(1-pyridyl)methylidene]-1,3-propanediamine
Uniqueness
N’-[(E)-(5-nitrothiophen-2-yl)methylidene]-2-phenylquinoline-4-carbohydrazide is unique due to the presence of the nitrothiophene moiety, which imparts distinct electronic properties and potential biological activities. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields .
Properties
Molecular Formula |
C21H14N4O3S |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H14N4O3S/c26-21(24-22-13-15-10-11-20(29-15)25(27)28)17-12-19(14-6-2-1-3-7-14)23-18-9-5-4-8-16(17)18/h1-13H,(H,24,26)/b22-13+ |
InChI Key |
RTOTVUUICCOKGZ-LPYMAVHISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=C(S4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=C(S4)[N+](=O)[O-] |
Origin of Product |
United States |
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